molecular formula C8H11Cl2NO B2587639 3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one CAS No. 2225146-41-6

3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one

Cat. No. B2587639
CAS RN: 2225146-41-6
M. Wt: 208.08
InChI Key: BXBRGAGSUZQYAP-UHFFFAOYSA-N
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Description

3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one, also known as 3,3-Bis(chloromethyl)oxetane or BCMO, is a chemical compound with the empirical formula C5H8Cl2O . It is the monomer unit of a thermoplastic resin .


Synthesis Analysis

BCMO has been used in the synthesis of poly(bis(azidomethyl)oxetane (PolyBAMO), an energetic polymer that is being studied for use as a propellant binder for rocket fuel . It can be prepared from 3,3-bis(chloromethyl) oxetane . A novel zwitterionic ring-opening polymerization (ROP) system has been designed for a well-controlled cationic copolymerization of γ-butyrolactone (BL) with BCMO, catalyzed by scandium triflates .


Molecular Structure Analysis

The structure of BCMO and its derivatives have been confirmed by Fourier transform infrared, proton nuclear magnetic resonance spectral analysis, and gel permeation chromatograph .


Chemical Reactions Analysis

BCMO is a chlorinated ether and belongs to the reactive groups of ethers and halogenated organic compounds . It does not rapidly react with air or water .


Physical And Chemical Properties Analysis

BCMO is a liquid at 20°C with a refractive index of 1.486 . It has a boiling point of 198°C and a density of 1.29 g/mL at 25°C .

Safety And Hazards

BCMO is classified as an extremely hazardous substance in the United States . Acute exposure to BCMO may cause headache, dizziness, weakness, and nausea. It may also cause irritation of the eyes, skin, and respiratory tract. Esophagus or gastrointestinal tract irritation is possible if ingested. Longer-term exposure may lead to allergic hypersensitivity dermatitis or asthma with bronchospasm and wheezing .

Future Directions

BCMO is an intermediate in the synthesis of PolyBAMO, an energetic polymer that is being studied for use as a propellant binder for rocket fuel . This suggests potential future applications in the field of aerospace engineering.

properties

IUPAC Name

3,3-bis(chloromethyl)-1-cyclopropylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2NO/c9-3-8(4-10)5-11(7(8)12)6-1-2-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBRGAGSUZQYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(C2=O)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one

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